molecular formula C19H23FN2O3S B6499514 4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954248-70-5

4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6499514
CAS No.: 954248-70-5
M. Wt: 378.5 g/mol
InChI Key: OZSRSCAHIFXXSK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide, also known as F-MPMEBS, is a synthetic sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. F-MPMEBS has been found to possess unique properties that make it an attractive candidate for a range of scientific research applications.

Scientific Research Applications

4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess unique properties that make it an attractive candidate for a range of scientific research applications. This compound has been used in the synthesis of various therapeutic agents, such as anti-cancer drugs and anti-inflammatory agents. It has also been used to synthesize a range of novel compounds that are being studied for their potential therapeutic effects. Additionally, this compound has been used in the synthesis of a range of other compounds, including pharmaceuticals, agricultural chemicals, and industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is not yet fully understood. However, it is thought to act by binding to specific proteins in the body, which results in the inhibition of certain biochemical pathways. This inhibition has been found to have beneficial effects on a range of physiological processes, including the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It has also been found to inhibit the production of nitric oxide, an important signaling molecule involved in the regulation of inflammation and cell proliferation. Additionally, this compound has been found to modulate the expression of a range of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a relatively low cost. Additionally, it is highly soluble in water and has a relatively low toxicity. However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can degrade quickly when exposed to light or air. Additionally, it is not very soluble in organic solvents and can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of 4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new industrial and agricultural chemicals. Finally, this compound could be used in the development of new diagnostic tools for the detection and identification of various diseases and conditions.

Synthesis Methods

4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide can be synthesized via a two-step reaction process. The first step involves the reaction of 2-phenylmorpholine with 4-fluoro-3-methylbenzene-1-sulfonyl chloride in the presence of triethylamine, which yields this compound as the main product. This reaction is typically performed at room temperature and requires a few hours to complete. The second step involves the deprotection of the this compound, which is accomplished by treating the compound with aqueous hydrochloric acid. After this step is complete, the this compound is ready for use in scientific research applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-15-13-17(7-8-18(15)20)26(23,24)21-9-10-22-11-12-25-19(14-22)16-5-3-2-4-6-16/h2-8,13,19,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSRSCAHIFXXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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